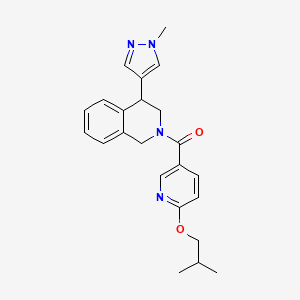

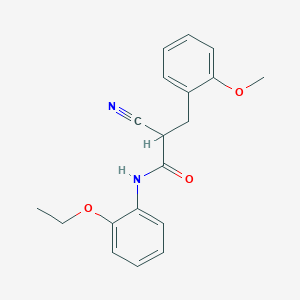

![molecular formula C17H16N2 B2554185 1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole CAS No. 714261-03-7](/img/structure/B2554185.png)

1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Allyl-2-(p-tolyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of organic compounds known as benzimidazoles. These compounds contain a benzene ring fused to an imidazole ring and are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves the reaction of diamines with aldehydes and diazonium salts. For instance, a derivative, 1-[2-(p-Tolyl)-1-diazenyl]-3-({3-[2-(p-tolyl)-1-diazenyl]perhydrobenzo[d]imidazol-1-yl}methyl)perhydrobenzo[d]imidazole, was synthesized using 1,2-diaminocyclohexane, formaldehyde, and p-toluene diazonium chloride in an aqueous solution . This method could potentially be adapted for the synthesis of this compound by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex, as seen in the X-ray crystallography analysis of a related compound. The crystal structure helps in establishing the connectivity and the relative orientation of the heterocyclic rings. For example, the V-shape conformation of the molecule and the significant conjugation within the triazene moieties are notable features in the analyzed compound . These structural details are crucial for understanding the chemical behavior and potential interactions of this compound.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cyclization and further transformations with reactive substituents. The study of this compound derivatives could reveal interesting reactivity patterns, such as the formation of imidazo[1,2-a]benzimidazole derivatives through cyclization of quaternary salts . These reactions are important for the diversification of the benzimidazole core and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The crystallographic data, such as lattice constants and bond lengths, provide insights into the density and stability of the compounds . The reactivity of the benzimidazole derivatives, as seen in their ability to form various cyclic structures and engage in transformations, is also a key aspect of their chemical properties . Understanding these properties is essential for the application of this compound in different fields, including pharmaceuticals and materials science.

科学的研究の応用

Corrosion Inhibition

1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole derivatives have been studied for their effectiveness as corrosion inhibitors. In one study, benzimidazole derivatives, including those similar in structure to this compound, were investigated for their corrosion inhibition performance on mild steel in an acidic solution. These compounds were found to retard corrosion reactions through a mixed inhibition mechanism, and their adsorption on the metal surface was described by the Langmuir isotherm model. Additionally, SEM/EDX analysis confirmed the formation of a protective barrier film on the metal surface, supporting the compounds' effectiveness as corrosion inhibitors (Ech-chihbi et al., 2020).

Catalytic Applications

Benzimidazole derivatives, including this compound, have been explored for their catalytic properties. Research has demonstrated the use of imidazole-based ruthenium(IV) complexes as highly efficient bifunctional catalysts for the redox isomerization of allylic alcohols into carbonyl compounds in aqueous media. These catalysts showed remarkable efficiency and could be recycled while remaining active across multiple cycles. The study highlights the potential of such compounds in facilitating environmentally friendly and efficient chemical transformations (J. Díez et al., 2012).

Synthesis of Heterocyclic Compounds

Another application involves the synthesis of heterocyclic compounds. Benzimidazole derivatives, similar to this compound, have been employed in the synthesis of allylic N,N-acetals, which are key intermediates in producing biologically active heterocycles and natural products. The research outlines a facile protocol for synthesizing these compounds through hydroamination of allenamides by imidazole heterocycles, showcasing the versatility of benzimidazole derivatives in organic synthesis (Yan Li et al., 2018).

Material Science

In material science, poly(N-allyl-tetrasubstituted imidazole) containing derivatives of this compound have been synthesized. These materials, featuring furan rings and a benzene ring, exhibit promising properties for applications as heat-resistant and luminescent materials. Their thermal stability and luminescence properties suggest potential uses in advanced material applications, highlighting the broad applicability of benzimidazole derivatives in creating functional materials (Haijian Chang et al., 2019).

作用機序

Mode of Action

It is known that benzimidazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzimidazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Benzimidazole derivatives have been associated with a variety of biological activities, suggesting a range of potential effects .

特性

IUPAC Name |

2-(4-methylphenyl)-1-prop-2-enylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBNTAMQUSYEBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide](/img/structure/B2554103.png)

![1-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2554107.png)

![4-(N,N-diethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2554111.png)

![2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2554113.png)

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554119.png)

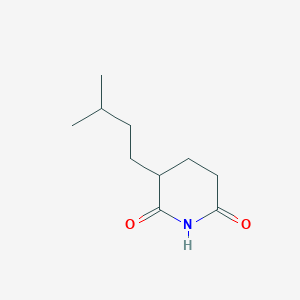

![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)